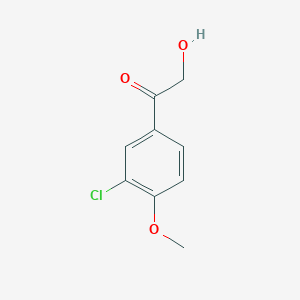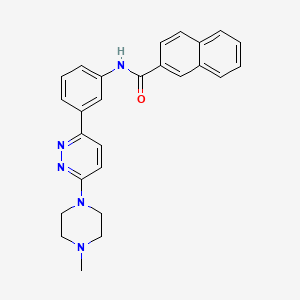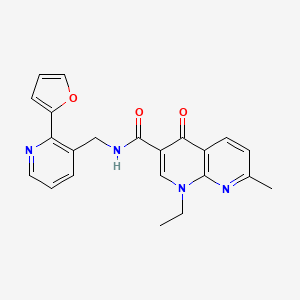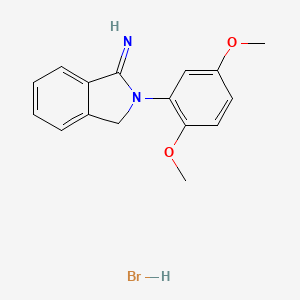
乙基N-乙基氨基甲酰硫代甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl(ethylsulfanyl)carbothioamide is an organosulfur compound with the molecular formula C5H11NS2. It is a versatile small molecule scaffold used in various chemical and biological applications. This compound is characterized by the presence of both ethyl and ethylsulfanyl groups attached to a carbothioamide moiety, making it a unique and valuable compound in synthetic chemistry .
科学研究应用
N-ethyl(ethylsulfanyl)carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug design and discovery, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and polymers.
准备方法
Synthetic Routes and Reaction Conditions
N-ethyl(ethylsulfanyl)carbothioamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of ethylamine with ethylsulfanylthiol under oxidative conditions. The reaction is typically carried out in the presence of a suitable oxidizing agent, such as hydrogen peroxide or iodine, at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of N-ethyl(ethylsulfanyl)carbothioamide can be scaled up by using continuous flow reactors. This approach allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as nickel or palladium, can further enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
N-ethyl(ethylsulfanyl)carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinamides or sulfonamides.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The ethylsulfanyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides, alkylating agents, or nucleophiles.
Major Products Formed
Oxidation: Sulfinamides, sulfonamides.
Reduction: Thiols, amines.
Substitution: Various substituted carbothioamides.
作用机制
The mechanism of action of N-ethyl(ethylsulfanyl)carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the desired therapeutic or biological effect .
相似化合物的比较
N-ethyl(ethylsulfanyl)carbothioamide can be compared with other similar compounds, such as:
N-acyl-morpholine-4-carbothioamides: Known for their antimicrobial and antioxidant properties.
Carboxamide and carbothioamide derivatives of 1,3,4-thiadiazole: Investigated for their potential as acetylcholinesterase inhibitors and their role in managing cognitive decline
These compounds share similar structural features and biological activities, but N-ethyl(ethylsulfanyl)carbothioamide stands out due to its unique combination of ethyl and ethylsulfanyl groups, which confer distinct chemical reactivity and biological properties.
属性
IUPAC Name |
ethyl N-ethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2/c1-3-6-5(7)8-4-2/h3-4H2,1-2H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYRORLJHHLQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2594679.png)
![N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2594680.png)


![[2-(Cyclohexylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2594685.png)

![[5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2594689.png)

![2-(4-fluorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2594692.png)
![4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2594693.png)
![(2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2594694.png)

